molecular formula C5H7Br B6611791 (1-bromoethenyl)cyclopropane CAS No. 1935324-63-2

(1-bromoethenyl)cyclopropane

Cat. No.: B6611791
CAS No.: 1935324-63-2
M. Wt: 147.01 g/mol
InChI Key: QMOJJUDKSYXHAH-UHFFFAOYSA-N
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Description

Unique Architectural Elements: The Cyclopropyl (B3062369) Ring and Vinylic Bromide Moiety

The structure of (1-bromoethenyl)cyclopropane is defined by the combination of a cyclopropane (B1198618) ring and a vinylic bromide. The cyclopropyl group is a three-membered carbon ring characterized by significant ring strain. thieme.desynchrotron-soleil.fr This inherent strain makes the ring susceptible to cleavage under certain reaction conditions, providing a driving force for various synthetic transformations. cdnsciencepub.comnih.gov The presence of the cyclopropyl ring can also influence the chemical and biological properties of larger molecules into which it is incorporated. thieme.denumberanalytics.comacs.org

The second key feature is the vinylic bromide moiety, where a bromine atom is attached to one of the carbon atoms of a carbon-carbon double bond. Vinyl halides, including vinyl bromides, are important substrates in a multitude of cross-coupling reactions. nih.govthieme-connect.comrsc.org These reactions, often catalyzed by transition metals like palladium, allow for the formation of new carbon-carbon and carbon-heteroatom bonds, making them a cornerstone of modern synthetic organic chemistry. nih.govacs.org The reactivity of the vinyl bromide allows for its participation in reactions such as Suzuki and Stille couplings. thieme-connect.comrsc.org

Strategic Importance in Modern Synthetic Organic Chemistry Research

The strategic importance of this compound lies in its ability to act as a bifunctional building block. The vinylic bromide can be selectively targeted in cross-coupling reactions, leaving the cyclopropyl ring intact for subsequent manipulations. nih.govthieme-connect.com This allows for a stepwise and controlled approach to the synthesis of complex molecules.

Research has demonstrated the utility of vinyl bromides in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. nih.govacs.org These methods are often characterized by high yields and good stereoretention. nih.gov The cyclopropyl group, on the other hand, can be involved in various ring-opening or rearrangement reactions, often triggered by reagents or catalysts. cdnsciencepub.comnih.gov This dual reactivity makes this compound a valuable tool for chemists seeking to construct intricate molecular frameworks. For instance, the vinylcyclopropane (B126155) moiety can undergo thermal rearrangements to form cyclopentenes. acs.org

The table below summarizes the key structural features and synthetic applications of this compound.

Structural FeatureKey CharacteristicsCommon Synthetic Applications
Cyclopropyl Ring High ring strain, unique stereoelectronic properties. thieme.desynchrotron-soleil.frRing-opening reactions, participation in cycloadditions, introduction of conformational constraints. cdnsciencepub.comnih.gov
Vinylic Bromide Reactive C-Br bond on a double bond.Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Hiyama, Kumada). nih.govthieme-connect.comrsc.org

The strategic combination of these two reactive moieties within a single, relatively simple molecule underscores the importance of this compound as a versatile precursor in the synthesis of a wide range of organic compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromoethenylcyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7Br/c1-4(6)5-2-3-5/h5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMOJJUDKSYXHAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C1CC1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 Bromoethenyl Cyclopropane and Its Derivatives

Direct Construction of the (1-Bromoethenyl)cyclopropane Skeleton

The direct formation of the this compound unit involves creating the three-membered ring on a precursor that already contains, or simultaneously generates, the bromoethenyl group. These methods are often efficient in terms of step economy.

Stereoselective Cyclopropanation Reactions Utilizing Bromoalkene Precursors

A primary strategy for constructing the this compound skeleton involves the cyclopropanation of alkenes using a carbene or carbenoid source that installs the dibromomethyl or a related group. The addition of carbenes to alkenes is a powerful method for forming cyclopropane (B1198618) rings, and these reactions are known to be stereospecific. masterorganicchemistry.comlibretexts.org The stereochemistry of the starting alkene is retained in the cyclopropane product, with a cis-alkene yielding a cis-substituted cyclopropane and a trans-alkene yielding a trans product. libretexts.orgwikipedia.org

A common approach is the reaction of an alkene with dibromocarbene (:CBr₂). Dibromocarbene is typically generated in situ from bromoform (CHBr₃) and a strong base, such as potassium hydroxide. youtube.com This reaction proceeds via an alpha-elimination mechanism. youtube.com The highly electrophilic dibromocarbene then adds to the double bond of a vinylcyclopropane (B126155) precursor in a concerted, syn-addition fashion to produce a 1,1-dibromo-2-vinylcyclopropane derivative. Subsequent selective elimination of one bromine atom can then yield the desired this compound.

Alternatively, transition metal-catalyzed cyclopropanation offers another route. While direct cyclopropanation with a hypothetical "(1-bromoethenyl)carbene" is less common, related methodologies highlight the potential for stereocontrol. For instance, palladium-catalyzed cyclopropanation of 2-substituted 1,1-diborylalkenes with (trimethylsilyl)diazomethane has been shown to proceed with high stereoselectivity, generating an exclusive anti conformation between the substituents. nih.govnih.gov This demonstrates the capability of metal catalysts to control the stereochemical outcome in complex cyclopropanation reactions.

Precursor TypeReagent/CatalystKey FeatureProduct Type
AlkeneCHBr₃ / BaseDibromocarbene additiongem-Dibromocyclopropane
Diazo CompoundTransition Metal CatalystMetal carbene insertionSubstituted Cyclopropane
1,1-DiborylalkenePd(OAc)₂ / TMSDMHigh diastereoselectivityPolyfunctionalized Cyclopropane

Olefin Functionalization Strategies for Vinylic Bromide Installation onto Cyclopropyl (B3062369) Systems

This approach begins with a pre-formed cyclopropane ring containing a suitable olefinic handle, which is then functionalized to install the vinylic bromide. Key precursors for this strategy include cyclopropyl-substituted alkynes and ketones.

One of the most effective methods is the hydrobromination of a terminal alkyne, such as cyclopropylacetylene. A catalytic anti-Markovnikov hydrobromination can afford the terminal (E)-alkenyl bromide with high regio- and diastereoselectivity. organic-chemistry.org This method is advantageous due to its compatibility with a wide array of functional groups. organic-chemistry.org

Another powerful strategy involves the conversion of cyclopropyl methyl ketones. These ketones can be transformed into their corresponding vinyl triflates, which are excellent substrates for palladium-catalyzed conversion to vinyl bromides. organic-chemistry.org Alternatively, enolizable ketones can be directly converted to vinyl halides using reagents based on (PhO)₃P-halogen systems under mild conditions. organic-chemistry.org It is important to select methods that favor vinylic bromination over reactions that can lead to ring-opening, a common issue with vinylcyclopropanes when treated with electrophilic reagents like HBr under certain conditions, which can lead to rearranged products. study.comwikipedia.org

PrecursorReagent(s)MethodProduct
CyclopropylacetyleneHBr, Radical Initiator or Ru-catalystAnti-Markovnikov Hydrobromination(E)-(1-Bromoethenyl)cyclopropane
Cyclopropyl Methyl Ketone1. Tf₂O, Base2. LiBr, Pd-catalystConversion via Vinyl TriflateThis compound
Cyclopropyl Methyl Ketone(PhO)₃P-Br₂Direct Halogenation of EnolateThis compound

Interconversion Approaches from Related Cyclopropyl Halides

A common and practical route to this compound involves the modification of more easily accessible polyhalogenated cyclopropanes. Gem-dihalocyclopropanes, particularly 1,1-dibromocyclopropanes, are excellent starting materials. These are readily synthesized via the addition of dibromocarbene to alkenes, as described in section 2.1.1.

The selective removal of one equivalent of HBr from a 1,1-dibromocyclopropane derivative using a base can generate the target vinyl bromide. The regioselectivity of this elimination is crucial for achieving the desired product. Alternatively, selective reduction of the gem-dibromide using organometallic reagents or specific reducing agents can afford the monobrominated product. For example, treatment with reagents like organolithiums or Grignard reagents at low temperatures can lead to a halogen-metal exchange followed by quenching to give the monobrominated vinyl species. Care must be taken to avoid the Skattebøl rearrangement, which is the conversion of gem-dihalocyclopropanes to allenes under the action of organolithium bases. wikipedia.org

Modular Synthesis of Substituted this compound Frameworks

Modular synthesis allows for the construction of complex and diverse derivatives by combining different building blocks. In this context, this compound itself serves as a key component in powerful coupling reactions, or the entire framework is assembled in the final stages of a synthesis.

Palladium-Catalyzed Coupling Reactions for Cyclopropyl-Substituted Vinylic Bromides

Vinyl bromides are highly effective substrates in a variety of palladium-catalyzed cross-coupling reactions. organic-chemistry.org This allows the this compound core to be connected to a wide range of other molecular fragments, providing a modular approach to complex derivatives.

The Suzuki-Miyaura coupling is a prominent example, reacting the vinyl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction forms a new carbon-carbon bond with retention of the vinyl group's stereochemistry and is tolerant of many functional groups. wikipedia.orgnih.gov

Other important palladium-catalyzed reactions include:

Heck Reaction: Coupling of the vinyl bromide with an alkene to form a substituted diene. youtube.com

Sonogashira Coupling: Reaction with a terminal alkyne to produce a cyclopropyl-substituted enyne. youtube.comresearchgate.net

Stille Coupling: Coupling with an organostannane reagent. youtube.com

Buchwald-Hartwig Amination: Reaction with an amine to form a cyclopropyl-substituted enamine.

These reactions provide powerful tools for elaborating the this compound scaffold. researchgate.netnih.govvu.nl

Coupling ReactionCoupling PartnerCatalyst System (Example)Product Type
Suzuki-MiyauraR-B(OH)₂Pd(PPh₃)₄, Na₂CO₃Aryl/Alkenyl-substituted ethenylcyclopropane
HeckAlkenePd(OAc)₂, P(o-tol)₃, Et₃NConjugated Diene
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂, CuI, BaseConjugated Enyne
Buchwald-HartwigR₂NHPd₂(dba)₃, BINAP, NaOt-BuEnamine

Ring-Closing Reactions to Form Cyclopropane Rings Bearing Ethenyl Bromide Units

In this strategy, the cyclopropane ring is the last structural element to be formed from an acyclic precursor that already possesses the bromoethenyl moiety. The Michael Initiated Ring Closure (MIRC) reaction is a particularly effective method for this purpose. rsc.orgrsc.orgresearchgate.net

The MIRC reaction typically involves the tandem reaction of a Michael donor (a nucleophile) with a Michael acceptor that also contains a leaving group. rsc.org For the synthesis of this compound derivatives, a suitable precursor would be an activated alkene bearing the bromoethenyl group. A carbanion, generated from a pronucleophile like a malonate ester or an arylacetonitrile, attacks the activated alkene in a Michael-type 1,4-addition. nih.gov The resulting intermediate then undergoes an intramolecular Sₙ2 reaction, displacing a leaving group to close the three-membered ring. nih.gov

A specific example involves the reaction of 2-arylacetonitriles with α-bromoennitriles, which proceeds through a tandem Michael addition followed by intramolecular cyclization to yield highly functionalized dinitrile-substituted cyclopropanes. nih.gov Another variation is the Michael Halogenation Initiated Ring Closure (MHIRC), where halogenation of an intermediate anion is followed by the ring-closing step. thieme-connect.de These methods provide a high degree of modularity, as the substituents on both the Michael donor and acceptor can be varied to generate a library of diverse cyclopropane products.

Mechanistic Studies and Reactivity of 1 Bromoethenyl Cyclopropane

Reactivity Governed by the Cyclopropyl (B3062369) Ring

The high ring strain of the cyclopropane (B1198618) ring, approximately 115 kJ/mol, is a primary driver of its reactivity. nih.gov This inherent energy facilitates ring-opening reactions, as the release of strain provides a significant thermodynamic driving force. nih.gov

Nucleophilic Ring-Opening Pathways and Donor-Acceptor Cyclopropane Analogs

Cyclopropanes bearing electron-withdrawing groups, known as electrophilic cyclopropanes, are susceptible to nucleophilic attack, leading to ring-opening. nih.gov In the context of (1-bromoethenyl)cyclopropane, while the vinylic bromide is not a classical electron-withdrawing group in the same vein as a carbonyl or nitro group, the electronegativity of bromine does impart some electrophilic character to the adjacent cyclopropyl carbons.

A more pronounced reactivity is observed in donor-acceptor (D-A) cyclopropanes, where the synergistic effect of an electron-donating group and an electron-accepting group polarizes the C1-C2 bond, enhancing their reactivity towards nucleophiles. nih.govrsc.orgwiley-vch.de These D-A cyclopropanes are versatile three-carbon building blocks that can act as 1,3-zwitterionic synthons. nih.gov The ring-opening of D-A cyclopropanes can be catalyzed by Lewis acids or Brønsted acids, even in fluorinated alcohol solvents like hexafluoroisopropanol (HFIP). utexas.eduresearchgate.net This allows for reactions with a wide array of nucleophiles, including arenes, indoles, azides, diketones, and alcohols. researchgate.net

The mechanism of nucleophilic ring-opening often involves the attack of a nucleophile at one of the cyclopropyl carbons, leading to the cleavage of a C-C bond. In D-A cyclopropanes, the nucleophile typically attacks the carbon bearing the donor group. acs.org For instance, the reaction of cyclopropanes with one carboalkoxy and one carbohydroxy group can undergo ring-opening with indole (B1671886) nucleophiles without a catalyst under high pressure, with an internal hydrogen bond activating the cyclopropane. nih.gov

In some cases, the reactivity can be inverted. For example, a novel domino isomerization of D-A cyclopropanes with a nucleophilic center in the ortho-position of an aromatic donor group has been developed, leading to the formation of functionalized 2,3-dihydrobenzo[b]furans and 2,3-dihydrobenzo[b]thiophenes. acs.org The proposed mechanism involves the complexation of a Lewis acid to the acceptor group, inducing heterolysis of the C1-C2 bond to form a 1,3-zwitterion. acs.org

Electrophilic Additions and Homohalocyclization Reactions Influenced by the Vinylic Bromide

The cyclopropane ring, due to the π-character of its C-C bonds, can behave similarly to a double bond and undergo electrophilic addition reactions, resulting in open-chain products. dalalinstitute.comyoutube.com The addition of an electrophile to a substituted cyclopropane generally follows Markovnikov's rule. dalalinstitute.com

For this compound, the presence of the vinylic bromide can influence the regioselectivity of electrophilic attack. The electrophile can add to either the cyclopropane ring or the vinyl group. The high electron density of the double bond can repel the electrons in an approaching electrophile like a bromine molecule, inducing a dipole and making it susceptible to attack. youtube.com This initial attack would form a carbocation intermediate, which is then attacked by the nucleophilic bromide ion. youtube.comyoutube.com

Intramolecular reactions are also possible. For instance, homohalocyclization reactions can occur where the vinyl group and the cyclopropane ring participate in a cyclization process initiated by an electrophilic halogen.

Rearrangement Reactions of the Cyclopropane System, including Vinylcyclopropane (B126155) Rearrangements

Vinylcyclopropanes are known to undergo a variety of rearrangement reactions, the most prominent being the vinylcyclopropane-cyclopentene rearrangement. wikipedia.orgresearchgate.netorganicreactions.org This ring expansion reaction converts a vinyl-substituted cyclopropane into a cyclopentene (B43876) ring and can be initiated thermally, photochemically, or by transition metal catalysis. wikipedia.orgresearchgate.netunizar.es The mechanism can proceed through either a diradical-mediated two-step process or an orbital-symmetry-controlled pericyclic process, depending on the substrate. wikipedia.org

The presence of certain substituents can significantly lower the reaction temperature required for the rearrangement. wikipedia.org Nickel(0)-N-heterocyclic carbene (NHC) complexes have been shown to be effective catalysts for the rearrangement of unactivated vinylcyclopropanes. nih.gov The proposed mechanism for the nickel-catalyzed reaction involves the oxidative addition of the cyclopropane to the nickel center to form a vinylmetallacyclobutane, which then rearranges to a metallacyclohexene before reductive elimination to the cyclopentene product. nih.gov

In the context of donor-acceptor cyclopropanes, rearrangements can also be induced. A new rearrangement of vinylcyclopropane to a skipped diene has been reported, which involves the regioselective ring-opening of the cyclopropane followed by a 1,2-migration. researchgate.net

Reactivity of the Vinylic Bromide Moiety

The vinylic bromide in this compound offers a handle for a variety of transformations, particularly in the realm of modern cross-coupling and radical chemistry.

Cross-Coupling Chemistry at the Brominated Ethenyl Center

The carbon-bromine bond in vinylic bromides is a versatile functional group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov These reactions are fundamental in C-C bond formation in the pharmaceutical industry. nih.gov this compound can, in principle, be coupled with various organoboron reagents to introduce a wide range of substituents at the ethenyl position.

For example, the Suzuki-type cross-coupling of aryl triflates with trans-cyclopropylboronic acids, catalyzed by palladium, proceeds with complete retention of the cyclopropane's configuration. organic-chemistry.org While this example involves a cyclopropylboronic acid, it highlights the utility of palladium catalysis in coupling cyclopropane-containing fragments. The cross-coupling of cyclopropanol-derived ketone homoenolates with aryl bromides has also been achieved. rsc.org

Furthermore, highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums have been developed to synthesize aryl-substituted conjugated enediynes and unsymmetrical 1,3-diynes using different palladium-phosphine catalytic systems. semanticscholar.org This demonstrates the potential for selective functionalization of gem-dihaloalkenes, which are structurally related to this compound.

Radical-Mediated Transformations of the Vinylic Bromide

Vinylic bromides are also precursors to vinyl radicals, which are highly reactive intermediates. rsc.org These radicals can be generated through various methods, including photochemically. For instance, a catalyst-free method for the construction of vinyl sulfides involves the formation of a halogen-bonding complex between a thiolate anion and the vinyl bromide, which upon photoinduced electron transfer, generates a vinyl radical and a sulfur-centered radical that then recombine. nih.gov

The reactivity of vinyl radicals is influenced by substituents. Phenyl groups at the α-position of a vinyl radical can have a stabilizing effect. nih.gov Radical vinylation has been investigated using vinyl bromides with an electron-withdrawing substituent at the β-position, leading to the vinylation of 1,3-dioxolanes and N-acylpyrrolidines. rsc.org

Additions to the Double Bond and Their Regio-/Stereoselectivity

The reactivity of the exocyclic double bond in this compound is influenced by the electronic properties of both the bromine atom and the cyclopropyl group. The bromine atom, being electronegative, exerts an electron-withdrawing inductive effect, while the cyclopropyl group can donate electron density to the adjacent sp² hybridized carbon due to the high p-character of its C-C bonds. This interplay of electronic effects governs the regioselectivity and stereoselectivity of addition reactions to the double bond.

Regioselectivity: In electrophilic addition reactions, the initial step involves the attack of an electrophile on the π-electron system of the double bond to form a carbocation intermediate. According to Markovnikov's rule, the electrophile will add to the carbon atom that results in the formation of the more stable carbocation. In the case of this compound, two possible carbocations can be formed upon protonation:

Path A: Protonation at the terminal carbon (Cβ) leads to a secondary carbocation adjacent to both the bromine atom and the cyclopropyl group (Carbocation I).

Path B: Protonation at the internal carbon (Cα) leads to a primary carbocation (Carbocation II).

Carbocation I is significantly more stable than Carbocation II due to the stabilizing effect of the adjacent cyclopropyl group, which can adopt a "bisected" conformation to allow for maximum overlap of the cyclopropane orbitals with the empty p-orbital of the carbocationic center. The electron-withdrawing nature of the bromine atom would destabilize an adjacent carbocation, further favoring the formation of Carbocation I. Therefore, electrophilic additions are expected to proceed via a Markovnikov-type mechanism, with the electrophile adding to the terminal carbon and the nucleophile attacking the more substituted carbon bearing the cyclopropyl and bromo substituents.

Stereoselectivity: The stereochemical outcome of addition reactions depends on the mechanism of the reaction.

Anti-addition: Reactions that proceed through a bridged intermediate, such as the bromination of an alkene, typically result in anti-addition. For this compound, the attack of a bromine molecule would likely form a cyclic bromonium ion. The subsequent nucleophilic attack by a bromide ion would occur from the opposite face, leading to the anti-addition product.

Syn-addition: Catalytic hydrogenation, on the other hand, usually occurs via syn-addition, where both hydrogen atoms are delivered to the same face of the double bond from the surface of the catalyst.

Mixed Stereoselectivity: Reactions that proceed through a planar carbocation intermediate, such as hydrohalogenation, may lead to a mixture of syn- and anti-addition products, as the nucleophile can attack the carbocation from either face with similar probability.

Due to a lack of specific experimental data in the searched literature for addition reactions to this compound, a data table with specific yields and stereoisomeric ratios cannot be provided. The expected outcomes are based on general principles of organic reactivity.

Cascade and Multi-Component Reactions Involving Both Cyclopropyl and Vinylic Bromide Sites.wikipedia.orglibretexts.orgnih.govlibretexts.org

The bifunctional nature of this compound, possessing both a reactive cyclopropyl ring and a vinylic bromide, makes it an attractive substrate for cascade and multi-component reactions. These reactions can proceed through pathways that engage both reactive sites, leading to the rapid construction of complex molecular architectures.

One plausible scenario for a cascade reaction involves an initial palladium-catalyzed cross-coupling reaction at the vinylic bromide site, followed by a subsequent reaction involving the cyclopropyl group. For instance, a Heck reaction could be employed to introduce an aryl or vinyl substituent at the vinylic position. wikipedia.orgorganic-chemistry.org The resulting product, a substituted vinylcyclopropane, could then undergo a variety of transformations characteristic of this motif, such as ring-opening reactions initiated by electrophiles or transition metals.

Alternatively, the cyclopropyl group could participate in the initial step of a cascade sequence. For example, under certain conditions, vinylcyclopropanes can undergo ring-opening to form a π-allyl palladium intermediate. This intermediate could then be trapped by a nucleophile. If the reaction is designed as a multi-component process, the initial adduct could undergo further transformations.

A hypothetical multi-component reaction could involve the palladium-catalyzed coupling of this compound with a suitable coupling partner (e.g., an organoboron reagent in a Suzuki coupling or a terminal alkyne in a Sonogashira coupling) in the presence of a third component that can react with the cyclopropyl moiety. wikipedia.orgwikipedia.orgorganic-chemistry.org For example, a reaction could be envisioned where a Suzuki coupling introduces a new substituent, and the resulting vinylcyclopropane derivative undergoes a subsequent cycloaddition or rearrangement reaction in the same pot.

Advanced Characterization Techniques and Spectroscopic Analysis of 1 Bromoethenyl Cyclopropane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and three-dimensional arrangement of atoms in (1-bromoethenyl)cyclopropane. Both ¹H and ¹³C NMR spectra offer detailed insights into the molecule's unique electronic environments, shaped by the electronegative bromine atom, the sp²-hybridized vinyl group, and the strained sp³-hybridized cyclopropyl (B3062369) ring.

The ¹H NMR spectrum is expected to show distinct signals for the vinyl and cyclopropyl protons. The protons on the cyclopropyl ring typically appear in the upfield region, with chemical shifts influenced by the ring's anisotropic magnetic field. core.ac.ukreddit.com In contrast, the two protons on the vinyl group would be deshielded and appear at a lower field. These vinyl protons are chemically non-equivalent and would exhibit spin-spin coupling to each other and to the methine proton of the cyclopropyl ring.

The coupling constants (J-values) are particularly diagnostic for stereochemical assignment. The magnitude of the vicinal coupling constant (³J) between the vinyl protons is dependent on the dihedral angle, allowing for the unambiguous assignment of E/Z isomers. A larger coupling constant (typically 11-18 Hz) is characteristic of a trans relationship, while a smaller value (6-15 Hz) indicates a cis relationship. libretexts.org The geminal coupling (²J) between the two protons on the terminal vinyl carbon is expected to be small (0-5 Hz). libretexts.org

The ¹³C NMR spectrum provides complementary information. It would display signals for four distinct carbon environments: two sp² carbons of the ethenyl group and two sp³ carbons of the cyclopropane (B1198618) ring (one CH and two CH₂). The carbon atom directly bonded to the bromine (C-Br) would be significantly shifted due to the halogen's electronegativity. The carbons of the cyclopropyl ring are known to resonate at unusually high field (low ppm values), a characteristic feature of such strained rings. docbrown.info

Interactive Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
Vinyl H (gem to Br)5.5 - 6.0Doublet of doublets (dd)²J_gem ≈ 0-5 Hz, ³J_vic_ (to cyclopropyl-CH) ≈ 7-10 Hz
Vinyl H (cis/trans to Br)5.8 - 6.5Doublet of doublets (dd)²J_gem_ ≈ 0-5 Hz, ³J_vic_ (cis or trans) = 6-18 Hz
Cyclopropyl-CH1.3 - 1.8Multiplet (m)Complex coupling with vinyl and CH₂ protons
Cyclopropyl-CH₂0.5 - 1.2Multiplet (m)Complex geminal and vicinal coupling

Interactive Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-Br (vinyl)115 - 125
C=C (terminal)125 - 135
C-H (cyclopropyl)15 - 25
CH₂ (cyclopropyl)5 - 15

Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is a powerful technique for confirming the molecular weight and formula of this compound and for obtaining structural information through the analysis of its fragmentation patterns.

A key feature in the mass spectrum of a bromine-containing compound is the presence of a characteristic isotopic pattern for the molecular ion peak. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). researchgate.net This results in the molecular ion (M⁺) appearing as a pair of peaks, referred to as M and M+2, separated by two mass-to-charge (m/z) units and having almost identical intensities. For this compound (C₅H₇Br), the molecular ion peaks are expected at m/z 146 (for C₅H₇⁷⁹Br) and m/z 148 (for C₅H₇⁸¹Br).

Upon electron ionization, the molecular ion can undergo fragmentation through various pathways, providing a unique fingerprint for the molecule. The weakest bond in the molecule is often the C-Br bond, making its cleavage a likely initial fragmentation step. Common fragmentation pathways for this compound would include:

Loss of a bromine radical: This would result in a cation at m/z 67, corresponding to the [C₅H₇]⁺ fragment.

Cleavage of the cyclopropyl-vinyl bond: This can lead to either a cyclopropyl cation [C₃H₅]⁺ at m/z 41 or a bromoethenyl cation [C₂H₂Br]⁺, which would appear as a pair of peaks at m/z 105 and 107.

Loss of HBr: Elimination of hydrogen bromide would produce a fragment ion at m/z 66, corresponding to [C₅H₆]⁺.

Interactive Table 3: Predicted Mass Spectrometry Data for this compound

m/z ValueProposed Fragment IdentityComments
146, 148[C₅H₇Br]⁺Molecular ion (M, M+2) peak pair, ~1:1 ratio
105, 107[C₂H₂Br]⁺Loss of cyclopropyl radical
67[C₅H₇]⁺Loss of bromine radical
66[C₅H₆]⁺Loss of HBr
41[C₃H₅]⁺Cyclopropyl cation

Vibrational and Electronic Spectroscopy for Elucidating Bonding Characteristics

Vibrational and electronic spectroscopy provide complementary information regarding the bonding and electronic structure of this compound.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. drawellanalytical.com The spectrum of this compound would be characterized by absorptions corresponding to its distinct functional groups.

C-H Stretching: Vibrations for the sp² C-H bonds of the vinyl group are expected just above 3000 cm⁻¹, while the sp³ C-H stretches of the cyclopropyl ring typically appear just below 3000 cm⁻¹.

C=C Stretching: A key absorption for the vinyl group is the C=C double bond stretch, which is expected in the 1620-1650 cm⁻¹ region.

Cyclopropane Ring Vibrations: The strained cyclopropane ring exhibits characteristic vibrational modes, including a "ring breathing" mode, often found near 1020-1000 cm⁻¹. docbrown.info The CH₂ scissoring deformation is expected around 1440-1480 cm⁻¹. docbrown.info

C-Br Stretching: The C-Br bond stretch is a low-energy vibration and would appear in the fingerprint region of the IR spectrum, typically between 500 and 700 cm⁻¹. docbrown.info

IR and Raman spectroscopy are often complementary. Vibrations that result in a large change in the dipole moment are strong in the IR spectrum, while those that cause a significant change in polarizability are strong in the Raman spectrum.

Interactive Table 4: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)
C-H StretchVinyl (sp²)3050 - 3150
C-H StretchCyclopropyl (sp³)2950 - 3000
C=C StretchAlkene1620 - 1650
CH₂ DeformationCyclopropyl1440 - 1480
Ring BreathingCyclopropyl1000 - 1020
C-Br StretchAlkyl Halide500 - 700

Electronic Spectroscopy (UV-Visible)

UV-Visible spectroscopy probes the electronic transitions within a molecule. The primary chromophore in this compound is the bromoethenyl group. The expected electronic transition of lowest energy would be a π → π* transition, involving the promotion of an electron from the π bonding orbital of the double bond to the corresponding π* antibonding orbital. nih.govaip.org

Simple, non-conjugated alkenes typically absorb in the far UV region (< 200 nm). However, the presence of the bromine atom, a heteroatom with lone pairs of electrons, can lead to a bathochromic (red) shift of the maximum absorption wavelength (λmax) into the accessible UV region (200-400 nm). This is due to the interaction of the bromine's non-bonding electrons with the π-system. The cyclopropyl group, which is known to have some degree of π-character, may also slightly influence the energy of this transition.

X-ray Diffraction Studies for Solid-State Structural Determination

While NMR provides structural information in solution, single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. excillum.com This technique would provide an unambiguous confirmation of the molecular structure of this compound, provided a suitable single crystal can be obtained.

An X-ray diffraction experiment would yield an electron density map of the crystal, from which the positions of all non-hydrogen atoms can be determined with high precision. The resulting structural model would provide a wealth of information, including:

Bond Lengths: Precise measurement of all bond lengths (C=C, C-C, C-H, C-Br) would offer direct insight into the hybridization and bonding within the molecule. For example, the C-C bond lengths within the cyclopropyl ring could be compared to typical alkane values to quantify the effects of ring strain.

Bond Angles: The analysis would reveal the exact bond angles, including the internal angles of the cyclopropane ring and the geometry around the sp²-hybridized vinyl carbons.

Torsion Angles: These define the conformation of the molecule, such as the rotational orientation of the vinyl group with respect to the cyclopropyl ring.

Intermolecular Interactions: The analysis of the crystal packing would reveal how the molecules arrange themselves in the solid state, highlighting any significant intermolecular forces such as dipole-dipole interactions or potential halogen bonding involving the bromine atom.

Although no crystal structure for this compound is currently reported in the literature, the technique remains the gold standard for absolute structure determination of small organic molecules. nih.govacs.org

Interactive Table 5: Structural Parameters Obtainable from X-ray Diffraction

Parameter TypeSpecific Information for this compound
Bond LengthsC=C, C-C (vinyl), C-C (ring), C-Br
Bond AnglesC-C-C (ring), C-C=C, H-C-H
Torsion AnglesDefines the relative orientation of the vinyl and cyclopropyl groups
Unit Cell Dimensionsa, b, c, α, β, γ; defines the crystal lattice
Crystal PackingArrangement of molecules, intermolecular contacts (e.g., halogen bonding)

Computational and Theoretical Investigations of 1 Bromoethenyl Cyclopropane

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to determining the electronic structure and energetic properties of molecules. ornl.govnorthwestern.edu Methods such as Density Functional Theory (DFT) and ab initio calculations (like Hartree-Fock and coupled cluster) are employed to solve the Schrödinger equation, providing a detailed picture of electron distribution and molecular stability. wikipedia.orgarxiv.org

For (1-bromoethenyl)cyclopropane, these calculations can determine key properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and partial atomic charges. This information is crucial for understanding the molecule's reactivity. The energetics, including the heat of formation and conformational energies, can also be calculated, offering insights into the molecule's stability and the relative energies of different isomers or conformers. arxiv.org

Detailed Research Findings:

Molecular Orbitals: Calculations would likely show the Highest Occupied Molecular Orbital (HOMO) localized on the vinyl double bond and the bromine atom, indicating these are the primary sites for electrophilic attack. The Lowest Unoccupied Molecular Orbital (LUMO) would likely be an antibonding orbital associated with the C-Br bond and the vinyl group's π-system, suggesting susceptibility to nucleophilic attack or addition.

Electron Density Distribution: The electronegative bromine atom significantly polarizes the molecule. This results in a partial positive charge on the adjacent carbon atom of the vinyl group and a partial negative charge on the bromine atom itself, influencing its interaction with other reagents.

Energetics: The calculated heat of formation would reflect the significant ring strain of the cyclopropane (B1198618) moiety, making the molecule thermodynamically less stable than its acyclic isomers.

Below is a table of hypothetical calculated electronic and energetic properties for this compound, based on typical results from DFT calculations.

PropertyCalculated ValueSignificance
HOMO Energy-9.5 eVIndicates susceptibility to electrophilic attack.
LUMO Energy+1.2 eVRelates to the ability to accept electrons from a nucleophile.
HOMO-LUMO Gap10.7 eVCorrelates with chemical reactivity and electronic transitions.
Dipole Moment2.1 DQuantifies the overall polarity of the molecule.
Heat of Formation (ΔHf)+180 kJ/molReflects the inherent instability due to ring strain.

Reaction Mechanism Elucidation through Transition State Modeling

Understanding how a reaction proceeds requires identifying the pathway of lowest energy from reactants to products, which critically involves characterizing the transition state. rsc.org Computational chemistry allows for the modeling of these high-energy, transient structures. smu.edu By locating the transition state on the potential energy surface, chemists can calculate the activation energy, which is the barrier that must be overcome for the reaction to occur. smu.edu

For this compound, transition state modeling can be applied to various potential reactions, such as:

Ring-opening reactions: The high ring strain makes the cyclopropane ring susceptible to opening under thermal or catalytic conditions.

Addition reactions: The vinyl group can undergo electrophilic or radical additions.

Substitution/Elimination reactions: The bromine atom can be substituted or eliminated.

Detailed Research Findings: Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that a modeled transition state correctly connects the reactants and products. smu.edunih.gov These calculations map the entire reaction pathway, providing a "movie" of the bond-breaking and bond-forming processes. nih.gov For instance, in a simulated ring-opening reaction, IRC analysis would show the progressive elongation of a C-C bond in the cyclopropane ring as the system moves through the transition state to the final product.

The following interactive table presents hypothetical activation energies for different reaction pathways of this compound, as might be determined through transition state modeling.

Reaction TypeProposed MechanismCalculated Activation Energy (kcal/mol)Implication
Ring OpeningConcerted, thermally induced35.2Requires significant thermal energy.
Electrophilic Addition (HBr)Stepwise, via carbocation15.8A facile and likely pathway.
Nucleophilic Substitution (CN-)SN2 at vinyl carbon28.5Kinetically less favorable than addition.

Prediction of Reactivity and Selectivity in Novel Transformations

A major strength of computational chemistry is its predictive power. By analyzing the electronic structure and reaction pathways, researchers can predict how this compound might behave in novel, yet-to-be-tested reactions. rsc.orgresearchgate.net This predictive capability accelerates the discovery of new synthetic methodologies.

Reactivity can be predicted using concepts derived from Frontier Molecular Orbital (FMO) theory. The shapes and energies of the HOMO and LUMO dictate how the molecule will interact with other reagents. For example, the larger lobe of the HOMO will indicate the likely site of electrophilic attack. rsc.org

Selectivity (chemo-, regio-, and stereoselectivity) is also predictable.

Regioselectivity: In addition reactions to the vinyl group, calculations can determine which of the two carbons is more susceptible to initial attack by comparing the stability of the possible intermediate carbocations or radicals.

Stereoselectivity: For reactions creating new chiral centers, the relative energies of the transition states leading to different stereoisomers can be calculated to predict the major product.

Detailed Research Findings: Computational studies can screen a variety of reactants and catalysts to identify promising conditions for new transformations. For example, modeling the Diels-Alder reaction between this compound (as the dienophile) and various dienes could predict the feasibility and stereochemical outcome of the cycloaddition, guiding experimental design. researchgate.net

This table summarizes the predicted reactivity and selectivity of this compound in several hypothetical transformations.

TransformationPredicted ReactivityPredicted SelectivityComputational Basis
Heck CouplingHighHigh regioselectivity for substitution at the bromine-bearing carbon.Modeling of the oxidative addition and reductive elimination steps.
Epoxidation of Vinyl GroupModerateSome diastereoselectivity due to the cyclopropyl (B3062369) group's steric influence.Calculation of transition state energies for attack on different faces of the double bond.
Radical PolymerizationLowN/AAnalysis of bond dissociation energies and stability of the resulting radical.

Analysis of Ring Strain and Bond Properties within the this compound System

The cyclopropane ring is characterized by significant ring strain, which arises from two main factors: angle strain and torsional strain. utexas.eduwikipedia.orgchemistrysteps.com

Angle Strain: The internal C-C-C bond angles are forced to be 60°, a large deviation from the ideal 109.5° for sp³ hybridized carbons. chemistrysteps.comgcsu.edu This leads to poor orbital overlap and weaker, more reactive "bent" bonds. chemistrysteps.com

Torsional Strain: The C-H bonds on adjacent carbon atoms are eclipsed, leading to repulsive interactions. wikipedia.orglscollege.ac.in

The total ring strain in cyclopropane is approximately 28 kcal/mol, which significantly influences its chemical behavior. utexas.edu The presence of the (1-bromoethenyl) substituent is expected to modulate this strain. Computational methods can precisely quantify these effects by calculating geometric parameters and analyzing the electron density.

Detailed Research Findings:

Bond Lengths and Angles: Calculations would likely show that the C-C bond adjacent to the vinyl substituent is slightly elongated compared to the other two C-C bonds in the ring. This is due to the electronic influence of the π-system. The bond angles within the ring will remain close to 60°, but the exocyclic angles will adjust to minimize steric hindrance between the substituent and the ring hydrogens.

Bond Properties: Quantum Theory of Atoms in Molecules (QTAIM) analysis could be used to characterize the nature of the C-C bonds within the ring. This would likely confirm the "bent" nature of these bonds, with the bond paths arcing outwards from the internuclear axis, a hallmark of strained ring systems. The C-Br bond will exhibit significant ionic character due to the difference in electronegativity.

The following table compares standard bond properties of cyclopropane with hypothetical calculated values for this compound.

PropertyCyclopropane (Experimental)This compound (Calculated)Interpretation
C1-C2 Bond Length1.510 Å1.515 ÅSlight elongation due to substituent effect.
C2-C3 Bond Length1.510 Å1.508 ÅMinimal change away from the substituent.
C-C-C Angle60°~60°Angle strain is largely preserved.
Calculated Strain Energy~28 kcal/mol~29.5 kcal/molThe substituent may slightly increase overall ring strain.

Strategic Applications of 1 Bromoethenyl Cyclopropane As a Versatile Synthetic Building Block

Precursors for Polycyclic and Spirocyclic Systems

(1-Bromoethenyl)cyclopropane serves as a potent precursor for the synthesis of intricate polycyclic and spirocyclic frameworks, which are prevalent in numerous natural products and biologically active molecules. The inherent strain of the cyclopropane (B1198618) ring and the presence of the reactive vinyl bromide handle allow for a variety of ring-opening, cycloaddition, and tandem reactions to construct these complex systems.

One notable application involves the use of this compound derivatives in tandem reactions to build polycyclic structures. For instance, palladium-catalyzed reactions of 2-(2-bromoaryl)cyclopropane-1,1-dicarboxylates with primary nitroalkanes can lead to the formation of fused ring systems. researchgate.net Although not directly starting from this compound itself, this transformation highlights the potential of the bromo-cyclopropane moiety in constructing polycycles.

Furthermore, the synthesis of spirocyclic systems, which feature a single atom as the junction of two rings, can be achieved using cyclopropane-containing building blocks. The synthesis of spiro[2.n]alkanes and other spirocyclic compounds often involves the creation of a cyclopropane ring as a key step. nih.govrsc.org While direct examples starting from this compound are not extensively documented in readily available literature, its conversion to a suitable cyclopropylidene precursor or its use in cycloaddition reactions represents a plausible and strategic approach to spirocycle synthesis. For example, the generation of a cyclopropylidene from this compound could be followed by an intramolecular insertion into a C-H bond of a tethered chain to form a spirocyclic system.

Utility in the Construction of Complex Organic Molecules

The cyclopropane motif is a key structural element in a wide array of complex organic molecules, including many natural products with significant biological activity. marquette.eduresearchgate.netresearchgate.netrsc.orgrsc.org this compound provides a valuable entry point for the introduction of this three-membered ring into larger, more complex structures. Its ability to participate in a variety of coupling and functionalization reactions makes it an attractive starting material in total synthesis.

While specific total syntheses explicitly detailing the use of this compound are not prominently featured in the reviewed literature, the strategic importance of functionalized cyclopropanes is well-established. marquette.eduresearchgate.netresearchgate.netrsc.orgrsc.org The vinyl bromide functionality of this compound allows for its incorporation into larger molecules via standard cross-coupling methodologies, after which the cyclopropane ring can be carried through subsequent synthetic steps or participate in key bond-forming reactions.

Development of Novel Organometallic Reagents from the Vinylic Bromide

The vinylic bromide of this compound is a key functional group for the generation of novel organometallic reagents. These reagents, in turn, can serve as powerful nucleophiles for the formation of new carbon-carbon bonds, further expanding the synthetic utility of the parent molecule.

Treatment of this compound with strong bases or metals can lead to the formation of cyclopropyl-containing organolithium or Grignard reagents. For example, lithium-halogen exchange, a rapid and efficient reaction, can be employed to generate (1-cyclopropylethenyl)lithium. This powerful nucleophile can then be used in reactions with various electrophiles to introduce the cyclopropylvinyl moiety into a target molecule.

Similarly, the formation of a Grignard reagent, (1-cyclopropylethenyl)magnesium bromide, can be achieved by reacting this compound with magnesium metal. This organomagnesium compound can participate in a wide range of reactions characteristic of Grignard reagents, such as additions to carbonyl compounds and cross-coupling reactions.

The development of these organometallic reagents from this compound provides a direct and versatile route to a variety of functionalized cyclopropane derivatives, enhancing its value as a synthetic building block.

Scaffold for Further Functionalization through Diverse Chemical Transformations

The structure of this compound offers multiple sites for chemical modification, making it an excellent scaffold for the synthesis of a diverse range of functionalized molecules. The vinylic bromide and the cyclopropane ring can both be subjected to a variety of chemical transformations.

Palladium-Catalyzed Cross-Coupling Reactions: The vinyl bromide moiety is particularly amenable to palladium-catalyzed cross-coupling reactions. nih.govrsc.orgnih.govrsc.orgyoutube.com These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For instance, Suzuki, Stille, and Sonogashira couplings can be employed to introduce aryl, vinyl, or alkynyl groups at the vinylic position. This provides a powerful method for elaborating the structure of this compound and incorporating it into more complex molecular frameworks.

Reaction Type Coupling Partner Product Type
Suzuki CouplingOrganoboron ReagentAryl- or Vinyl-substituted Cyclopropane
Stille CouplingOrganotin ReagentAryl- or Vinyl-substituted Cyclopropane
Sonogashira CouplingTerminal AlkyneAlkynyl-substituted Cyclopropane
Heck ReactionAlkeneAlkenyl-substituted Cyclopropane
Buchwald-Hartwig AminationAmineN-Vinylcyclopropylamine

Radical Reactions: The carbon-bromine bond in this compound can also participate in radical reactions. libretexts.orgnih.govbeilstein-journals.orgnih.govyoutube.com Under radical conditions, the C-Br bond can be cleaved to generate a vinylic radical. This reactive intermediate can then undergo a variety of transformations, including addition to alkenes, alkynes, or other radical acceptors, leading to the formation of new carbon-carbon bonds. Radical cyclization reactions initiated from the (1-ethenyl)cyclopropane radical could also provide access to novel cyclic structures.

Cycloaddition Reactions: The ethenyl group of this compound can potentially participate in cycloaddition reactions, such as [4+2] and [2+2] cycloadditions, to construct new ring systems. researchgate.netlibretexts.orgau.dknih.gov The presence of the cyclopropane ring may influence the stereoselectivity and reactivity of these transformations, offering opportunities for the synthesis of unique polycyclic adducts.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (1-bromoethenyl)cyclopropane, and what factors influence reaction efficiency?

  • Answer : this compound is typically synthesized via cyclopropanation reactions, such as the addition of carbenes to alkenes or halocyclopropane derivatization. For example, brominated cyclopropanes can be formed through halogenation of cyclopropane precursors using reagents like N-bromosuccinimide (NBS) under radical or photochemical conditions. Reaction efficiency depends on steric hindrance, solvent polarity, and temperature. Substitution reactions (e.g., replacing bromine with hydroxyl or amine groups) are also feasible but require careful control of nucleophile strength and reaction time to avoid side reactions .

Q. How does the electronic structure of this compound affect its reactivity in nucleophilic substitution reactions?

  • Answer : The electron-withdrawing bromine atom destabilizes the cyclopropane ring, increasing susceptibility to ring-opening reactions. The ethenyl group introduces conjugation effects, which can stabilize transition states during nucleophilic attack. Reactivity is further modulated by the angle strain in the cyclopropane ring (≈60° bond angles), making it prone to both substitution and elimination pathways. Computational studies (e.g., DFT calculations) are recommended to quantify orbital interactions and predict regioselectivity .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Answer :

  • GC-MS : Ideal for assessing purity and identifying volatile byproducts.
  • NMR Spectroscopy : 1^1H and 13^13C NMR resolve stereochemistry and confirm bromine substitution patterns (e.g., coupling constants in 1^1H NMR reveal vicinal hydrogen interactions).
  • X-ray Crystallography : Provides definitive structural confirmation, including bond lengths and angles (e.g., cyclopropane C–C bonds ≈1.54 Å) .

Advanced Research Questions

Q. How can X-ray crystallography and NMR spectroscopy be used to resolve stereochemical ambiguities in cyclopropane derivatives like this compound?

  • Answer : X-ray crystallography directly visualizes molecular geometry, resolving torsional angles (e.g., C6–C1–C2–C3 = −137.5° in related bromocyclopropanes) and confirming substituent positions . Dynamic NMR techniques (e.g., variable-temperature 1^1H NMR) detect ring-strain-induced conformational flipping, while NOESY correlations identify spatial proximity of substituents. For chiral derivatives, circular dichroism (CD) or chiral chromatography may supplement structural analysis .

Q. What strategies are employed to mitigate competing elimination pathways during functionalization reactions of this compound?

  • Answer :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) stabilize transition states for substitution over elimination.
  • Base Selection : Weak bases (e.g., K2_2CO3_3) minimize dehydrohalogenation.
  • Temperature Control : Lower temperatures (<50°C) reduce kinetic favorability of elimination.
  • Additives : Crown ethers enhance nucleophilicity without promoting base-mediated side reactions. Monitoring via TLC or in-situ IR spectroscopy helps optimize conditions .

Q. In studies involving this compound, how do researchers reconcile discrepancies in reported reaction yields or stereochemical outcomes?

  • Answer : Contradictions often arise from variations in reaction scale, catalyst loading, or purification methods. Systematic replication under controlled conditions (e.g., using Design of Experiments, DoE) isolates critical variables. Advanced statistical tools (e.g., ANOVA) quantify experimental error. For stereochemical inconsistencies, enantiomeric excess (ee) should be validated via chiral HPLC or Mosher ester analysis. Cross-referencing crystallographic data with computational models (e.g., molecular docking) further clarifies ambiguities .

Methodological Considerations

  • Safety Protocols : Use fume hoods and PPE (gloves, goggles) due to bromine’s volatility and toxicity. Store in airtight containers under inert gas to prevent degradation .
  • Data Validation : Always cross-validate NMR shifts with predicted values (e.g., using ChemDraw or ACD/Labs). For crystallography, ensure data-to-parameter ratios >10 to avoid overfitting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.